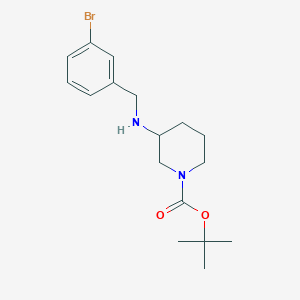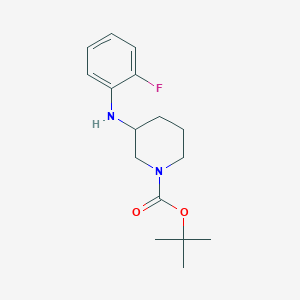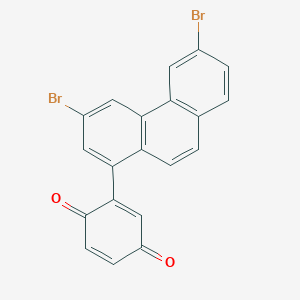
2-(3,6-Dibromophenanthren-1-yl)cyclohexa-2,5-diene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,6-Dibromophenanthren-1-yl)cyclohexa-2,5-diene-1,4-dione is a complex organic compound featuring a phenanthrene core substituted with bromine atoms and a cyclohexa-2,5-diene-1,4-dione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,6-Dibromophenanthren-1-yl)cyclohexa-2,5-diene-1,4-dione typically involves multi-step organic reactions. One common method includes the bromination of phenanthrene to introduce bromine atoms at the 3 and 6 positions, followed by the formation of the cyclohexa-2,5-diene-1,4-dione moiety through a series of cyclization and oxidation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyclization processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-(3,6-Dibromophenanthren-1-yl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione moiety to dihydroxy derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace bromine atoms.
Major Products
The major products formed from these reactions include various quinone derivatives, dihydroxy compounds, and substituted phenanthrene derivatives .
Aplicaciones Científicas De Investigación
2-(3,6-Dibromophenanthren-1-yl)cyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(3,6-Dibromophenanthren-1-yl)cyclohexa-2,5-diene-1,4-dione involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS) and induction of apoptosis in cancer cells. The compound targets specific molecular pathways, including the activation of caspases and cleavage of poly (ADP-ribose) polymerase (PARP), which are crucial for the apoptotic process .
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione
- 2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione
- 2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione
Uniqueness
2-(3,6-Dibromophenanthren-1-yl)cyclohexa-2,5-diene-1,4-dione is unique due to the presence of bromine atoms on the phenanthrene core, which imparts distinct electronic and steric properties.
Propiedades
Fórmula molecular |
C20H10Br2O2 |
|---|---|
Peso molecular |
442.1 g/mol |
Nombre IUPAC |
2-(3,6-dibromophenanthren-1-yl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C20H10Br2O2/c21-12-3-1-11-2-5-15-17(16(11)7-12)8-13(22)9-18(15)19-10-14(23)4-6-20(19)24/h1-10H |
Clave InChI |
XRKPSVVNGBFXQT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=C1C=CC3=C2C=C(C=C3C4=CC(=O)C=CC4=O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


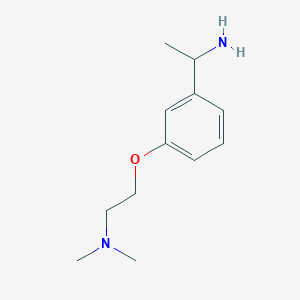
![(2S,3S,4R,4As,6aS,6bR,8aR,11S,12S,12aR,14aS,14bS)-2,3,12-trihydroxy-4,6a,6b,11,12,14b-hexamethyl-8a-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B15146535.png)
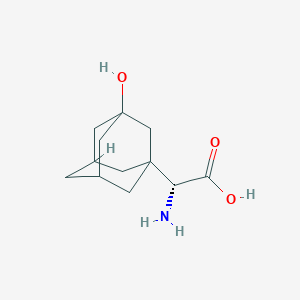
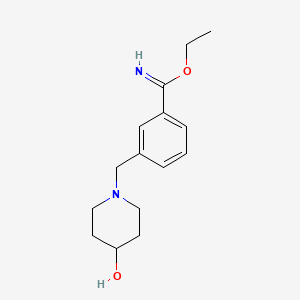
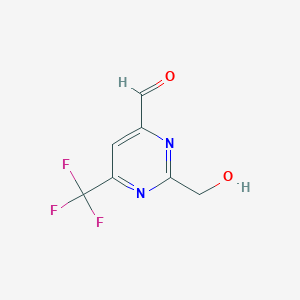

![Sodium 2-[(3-bromo-4-hydroxyphenyl)(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate](/img/structure/B15146579.png)
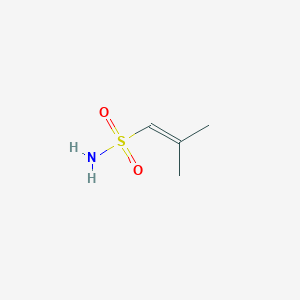
![(2,4,9,10,11,13-hexaacetyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl) benzoate](/img/structure/B15146597.png)
![(1S,2S,5R,8S,10S,11R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-ene-7,15-dione](/img/structure/B15146600.png)

![4-[(tert-butoxycarbonyl)amino]-3-hydroxy-5-(1H-indol-3-yl)pentanoic acid](/img/structure/B15146611.png)
